molecular formula C6H9ClN2 B1378277 [(4-chloro-1H-pyrrol-2-yl)methyl](methyl)amine CAS No. 1394041-43-0

[(4-chloro-1H-pyrrol-2-yl)methyl](methyl)amine

Cat. No. B1378277
CAS RN: 1394041-43-0
M. Wt: 144.6 g/mol
InChI Key: YAKGHXAOCKQIGY-UHFFFAOYSA-N
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Description

“(4-chloro-1H-pyrrol-2-yl)methylamine” is a chemical compound with the IUPAC name (4-chloro-1-methyl-1H-pyrrol-2-yl)-N-methylmethanamine . It has a molecular weight of 158.63 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11ClN2/c1-9-4-7-3-6(8)5-10(7)2/h3,5,9H,4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties, such as its boiling point or solubility, were not available in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

(4-chloro-1H-pyrrol-2-yl)methylamine and its derivatives have been utilized in organic synthesis, demonstrating versatility in forming complex structures. For instance, the preparation of 5-amino-1,2-dihydro-4-(1-methyl-4-piperidinyl)pyrrol-3-ones showcases the use of pyrrole derivatives in synthesizing compounds with potential biological activity (Chalyk et al., 2009). Similarly, the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives highlight the chemical reactivity of pyrrole-containing compounds in generating heterocyclic structures with possible application in drug development (Krutošíková et al., 2001).

Fluorescent Sensors for Biological Imaging

The synthesis of Zinpyr family dyes, such as ZP9 and ZP10, which contain pyrrol-2-ylmethyl groups, underlines the application of such compounds in developing fluorescent sensors for zinc (Zn(II)) ions. These sensors exhibit significant fluorescence enhancement upon Zn(II) binding, offering tools for biological imaging and the study of zinc's role in biological systems (Nolan et al., 2006).

Advanced Materials and Chemical Properties

Pyrrole and its derivatives are foundational in synthesizing complex organic molecules with varied applications, including materials science. The properties of pyrrole systems, such as their aromatic character and the ability to undergo various chemical reactions, make them valuable for synthesizing polymers and conducting materials. The comprehensive overview of pyrrole derivatives highlights their preparation through condensation reactions and their use in creating functional derivatives, solvents, and dyes (Anderson & Liu, 2000).

properties

IUPAC Name

1-(4-chloro-1H-pyrrol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-8-4-6-2-5(7)3-9-6/h2-3,8-9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKGHXAOCKQIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255257
Record name 1H-Pyrrole-2-methanamine, 4-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-chloro-1H-pyrrol-2-yl)methyl](methyl)amine

CAS RN

1394041-43-0
Record name 1H-Pyrrole-2-methanamine, 4-chloro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-methanamine, 4-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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